![molecular formula C20H12ClFN4O3 B2478927 4-chloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide CAS No. 850930-11-9](/img/structure/B2478927.png)

4-chloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

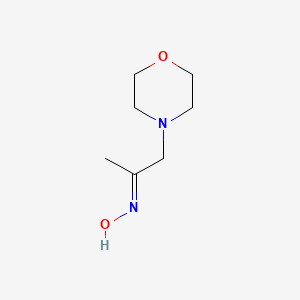

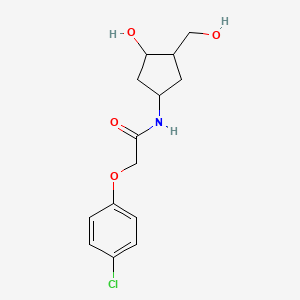

The compound “4-chloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide” is a complex organic molecule. It contains a fused bicyclic heterocycle known as imidazopyridine, which is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazopyridine moieties, like the one in the given compound, can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule . Infrared (IR) spectroscopy can give insights into the functional groups present in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound can be studied using various methods. For instance, the compound can undergo reactions with other reagents to form new compounds. The reactions can be monitored by techniques such as thin-layer chromatography (TLC) .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be analyzed using various techniques. For instance, NMR can provide information about the chemical environment of the atoms in the molecule . Mass spectrometry can provide information about the molecular weight of the compound .Scientific Research Applications

1. Synthesis and Structural Development

A study by Zhang et al. (2019) describes a method for constructing a similar chemical backbone, 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine, starting from the coupling of N-tosylhydrazones and 2-chloro-3-nitroimidazo[1,2-a]pyridines. This method facilitates the creation of diverse molecular libraries, significant in diversity-oriented synthesis (DOS), and has led to compounds showing antiproliferative activity against human colon cancer cell lines (Zhang et al., 2019).

2. Fluorescence and pH-Sensing Applications

Imidazo[1,5-a]pyridinium ions, closely related to the compound , have been identified as highly emissive and water-soluble fluorophores. Hutt et al. (2012) found that synthetic modifications to the polyheterocyclic core significantly impact their emission properties, making them potential candidates for fluorescence-based applications and pH sensors (Hutt et al., 2012).

3. Antimycobacterial Activity

Research by Sathe et al. (2011) on fluorinated benzothiazolo imidazole compounds, which are structurally related to the compound of interest, demonstrated promising antimicrobial activity. This suggests potential antimycobacterial applications for similar fluorinated imidazole derivatives (Sathe et al., 2011).

4. Antineoplastic Activity

A study by Abdel-Hafez (2007) on benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, which share structural similarities, showed varying degrees of antineoplastic activity against certain cell lines. This highlights the potential of similar compounds in cancer research (Abdel-Hafez, 2007).

Future Directions

Mechanism of Action

Target of Action

Compounds with the imidazo[1,2-a]pyridine moiety have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators . These targets play crucial roles in cell cycle regulation, nerve signal transmission, and neurotransmitter regulation, respectively.

Mode of Action

Imidazo[1,2-a]pyridines generally interact with their targets by binding to the active site, leading to changes in the target’s function . For instance, as a CDK inhibitor, it could halt the cell cycle, preventing cell proliferation.

Biochemical Pathways

Based on the known targets of imidazo[1,2-a]pyridines, it can be inferred that the compound may affect pathways related to cell cycle regulation, nerve signal transmission, and neurotransmitter regulation .

Result of Action

Based on the known actions of imidazo[1,2-a]pyridines, potential effects could include halted cell proliferation (as a result of cdk inhibition), altered nerve signal transmission (as a result of calcium channel blocking), and modified neurotransmitter regulation (as a result of gaba a receptor modulation) .

properties

IUPAC Name |

4-chloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClFN4O3/c21-15-9-6-13(11-16(15)26(28)29)20(27)24-19-18(12-4-7-14(22)8-5-12)23-17-3-1-2-10-25(17)19/h1-11H,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZIPSPTNTZUDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClFN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-(4-chlorophenyl)cyclopropane-1-carbohydrazide](/img/structure/B2478849.png)

![3-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2478854.png)

![ethyl 4-{[(2,4-dichlorophenyl)methyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2478867.png)